The presence of impurities like Sitagliptin Impurity, even in trace amounts, can impact the quality, safety, and efficacy of the active pharmaceutical ingredient (API), Sitagliptin []. Therefore, understanding its formation, properties, and potential effects is crucial for pharmaceutical development and quality control.
Sitagliptin FP impurity C is a significant compound in the pharmaceutical industry, particularly in the context of diabetes treatment. This impurity is derived from sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor used to manage blood glucose levels in patients with type 2 diabetes. Understanding the characteristics of this impurity is crucial for quality control and regulatory compliance in drug manufacturing.
The compound is identified by its Chemical Abstracts Service number 1803026-58-5 and has various synonyms, including its IUPAC name: (3E)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one. It can be sourced from specialized chemical suppliers and is often used as a reference standard in analytical laboratories .
Sitagliptin FP impurity C falls under the category of pharmaceutical impurities. Impurities can arise during the synthesis of active pharmaceutical ingredients or from degradation processes. The classification of this compound is essential for its identification and quantification during quality assessments .
The synthesis of sitagliptin FP impurity C involves several chemical reactions that transform precursor compounds into the final product. A notable method includes the use of 2,4,5-trifluorophenylacetic acid as a starting material. The synthesis pathway typically includes:
The molecular structure of sitagliptin FP impurity C can be represented as follows:
The structure features a complex arrangement with multiple functional groups, including trifluoromethyl and triazole moieties, which contribute to its biological activity and stability .
The compound's structural data can be found in various chemical databases, providing insights into its bonding patterns and spatial configuration.
Sitagliptin FP impurity C participates in various chemical reactions typical for pharmaceutical compounds. Key reactions include:
These reactions are vital for assessing the stability and shelf-life of pharmaceutical formulations containing sitagliptin .
Sitagliptin FP impurity C acts as an impurity in formulations containing sitagliptin. While it does not exhibit significant therapeutic effects on its own, understanding its presence helps in evaluating the safety and efficacy of sitagliptin products. The mechanism involves:
Data regarding its impact on drug performance is essential for regulatory submissions .
Sitagliptin FP impurity C exhibits properties typical of organic compounds with fluorinated groups:
The chemical properties include:
These properties are critical for formulation scientists when developing stable drug products .
Sitagliptin FP impurity C serves multiple purposes in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4